N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide
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Overview
Description
N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common route might include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Groups: The phenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Sulfanyl Group: This step may involve the reaction of a thiol with a chlorinated aromatic compound.
Final Coupling: The final step could involve coupling the intermediate with 4-chlorophenylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to speed up the reaction.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its effects on specific biological pathways.
Medicine
In medicinal chemistry, compounds like N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide are explored for their potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, such compounds might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarboxamide: Lacks the sulfanyl group, which may affect its biological activity.
4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide: Lacks the N-(4-chlorophenyl) group, which may influence its chemical reactivity.
Uniqueness
N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide is unique due to the presence of both the sulfanyl and N-(4-chlorophenyl) groups. These functional groups can significantly impact its chemical properties and biological activities, making it a compound of interest for various applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3OS/c24-16-6-10-18(11-7-16)27-22(29)20-14-26-21(15-4-2-1-3-5-15)28-23(20)30-19-12-8-17(25)9-13-19/h1-14H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITAVGMTOBRFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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